molecular formula C6H5ClN6O2 B12807252 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine CAS No. 81450-31-9

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine

Cat. No.: B12807252
CAS No.: 81450-31-9
M. Wt: 228.59 g/mol
InChI Key: CXFKSGGFPHMUSK-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with chloro, methyl, and nitro substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds, followed by nitration and chlorination reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-8-nitro-(1,2,4)triazolo(4,3-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication, making it a potential antiviral agent .

Properties

CAS No.

81450-31-9

Molecular Formula

C6H5ClN6O2

Molecular Weight

228.59 g/mol

IUPAC Name

6-chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine

InChI

InChI=1S/C6H5ClN6O2/c1-2-9-10-6-4(13(14)15)3(8)5(7)11-12(2)6/h8H2,1H3

InChI Key

CXFKSGGFPHMUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C(=C2[N+](=O)[O-])N)Cl

Origin of Product

United States

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